Tert-butyl (1-éthynylcyclopropyl)carbamate

Vue d'ensemble

Description

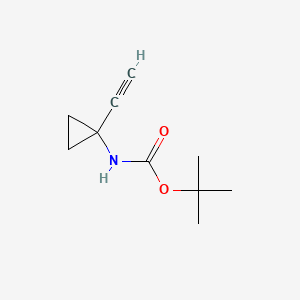

Tert-butyl (1-ethynylcyclopropyl)carbamate: is an organic compound with the molecular formula C₁₀H₁₅NO₂ It is a derivative of carbamate, featuring a tert-butyl group, an ethynyl group, and a cyclopropyl ring

Applications De Recherche Scientifique

Chemistry: Tert-butyl (1-ethynylcyclopropyl)carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features can be modified to create analogs with potential therapeutic properties, such as enzyme inhibitors or receptor modulators.

Industry: While its industrial applications are limited, tert-butyl (1-ethynylcyclopropyl)carbamate can be used in the synthesis of specialty chemicals and advanced materials, particularly in research and development settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-ethynylcyclopropyl)carbamate typically involves the reaction of a cyclopropylamine derivative with tert-butyl chloroformate in the presence of a base. The reaction proceeds under mild conditions, often at room temperature, to yield the desired carbamate product. The general reaction scheme is as follows:

[ \text{Cyclopropylamine} + \text{tert-Butyl chloroformate} \rightarrow \text{Tert-butyl (1-ethynylcyclopropyl)carbamate} ]

Industrial Production Methods: Industrial production methods for tert-butyl (1-ethynylcyclopropyl)carbamate are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Tert-butyl (1-ethynylcyclopropyl)carbamate can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethynyl group to an ethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms, such as ethyl derivatives.

Substitution: Substituted carbamate derivatives.

Mécanisme D'action

The mechanism of action of tert-butyl (1-ethynylcyclopropyl)carbamate is not well-defined, as it largely depends on its specific application and the target molecule it interacts with. In general, carbamates can act as inhibitors of enzymes by forming stable carbamate-enzyme complexes. The ethynyl group may also participate in interactions with molecular targets, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Tert-butyl carbamate: A simpler carbamate derivative without the ethynyl and cyclopropyl groups.

Ethyl carbamate: Another carbamate derivative with an ethyl group instead of a tert-butyl group.

Cyclopropyl carbamate: A carbamate derivative with a cyclopropyl group but lacking the ethynyl group.

Uniqueness: Tert-butyl (1-ethynylcyclopropyl)carbamate is unique due to the presence of both the ethynyl and cyclopropyl groups, which impart distinct chemical and physical properties

Activité Biologique

Tert-butyl (1-ethynylcyclopropyl)carbamate is a compound that has garnered attention in organic chemistry and medicinal research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and research articles.

- Molecular Formula : CHNO

- Molecular Weight : 181.24 g/mol

- CAS Number : 1268810-09-8

- Purity : ≥ 97%

Synthesis

The synthesis of tert-butyl (1-ethynylcyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with ethynyl cyclopropane derivatives. This process has been documented in various studies, showcasing different methodologies that yield high-purity products suitable for biological testing.

Tert-butyl (1-ethynylcyclopropyl)carbamate exhibits biological activity primarily through its interaction with specific enzymes and receptors. One significant area of research focuses on its role as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic processes and disease states, including cancer and metabolic disorders .

Inhibition Studies

Recent studies have demonstrated that tert-butyl (1-ethynylcyclopropyl)carbamate acts as a high-affinity inhibitor of NNMT. The compound's structure allows for effective binding to the enzyme, disrupting its normal function and leading to alterations in cellular metabolism. The inhibition is characterized by:

- IC50 Values : Studies report IC50 values in the micromolar range, indicating potent inhibitory effects against NNMT.

- Selectivity : The compound shows selectivity for NNMT over other methyltransferases, suggesting potential therapeutic applications with reduced side effects.

Study 1: NNMT Inhibition

A study published in Nature Communications explored the effects of alkynyl bisubstrate inhibitors, including tert-butyl (1-ethynylcyclopropyl)carbamate, on NNMT activity. The researchers found that the compound significantly reduced NNMT activity in vitro, leading to decreased levels of S-adenosylmethionine (SAM), a critical methyl donor in cellular processes. The results suggest that targeting NNMT with this compound could provide a novel approach for treating metabolic disorders .

Study 2: Cancer Metabolism

Another investigation focused on the impact of tert-butyl (1-ethynylcyclopropyl)carbamate on cancer cell lines. The study revealed that treatment with the compound resulted in altered metabolic profiles, specifically affecting pathways associated with cell proliferation and survival. This suggests potential applications in cancer therapy by modulating metabolic pathways critical for tumor growth .

Data Table: Biological Activity Summary

| Activity | Target | IC50 (µM) | Effect |

|---|---|---|---|

| NNMT Inhibition | Nicotinamide N-methyltransferase | 2.5 | Decreased SAM levels |

| Cancer Metabolism | Various cancer cell lines | N/A | Altered metabolic profiles |

Propriétés

IUPAC Name |

tert-butyl N-(1-ethynylcyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-5-10(6-7-10)11-8(12)13-9(2,3)4/h1H,6-7H2,2-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGLHHJMUIIWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501168349 | |

| Record name | Carbamic acid, N-(1-ethynylcyclopropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268810-09-8 | |

| Record name | Carbamic acid, N-(1-ethynylcyclopropyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268810-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(1-ethynylcyclopropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.